N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
Description
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a sulfamoylphenyl group and a branched alkyl chain (3-methylbutyl). This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and amide functionalities are critical for binding .
Properties
IUPAC Name |
N-[3-methyl-4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-5-23(28)25-19-8-10-22(17(4)14-19)32(30,31)26-20-7-9-21-18(15-20)6-11-24(29)27(21)13-12-16(2)3/h7-10,14-16,26H,5-6,11-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUHKVBZFEIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Isopentyl Group: The quinoline core is then alkylated with an isopentyl halide under basic conditions.
Sulfamoylation: The resulting intermediate is treated with sulfamoyl chloride to introduce the sulfamoyl group.
Amidation: Finally, the compound undergoes amidation with propionic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonamide- and amide-containing derivatives. Below is a detailed comparison with the compound outlined in : 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides.
Structural Features
Key Differences :
- The tetrahydroquinoline core in the target compound may confer rigidity and planar aromatic interactions, contrasting with the flexible oxadiazole-thiazole system in , which could alter pharmacokinetic properties .
Comparison Insights :
- ’s synthesis emphasizes heterocycle formation (oxadiazole/thiazole), while the target compound’s synthesis would prioritize tetrahydroquinoline functionalization.
- The use of CS₂ and LiH in highlights divergent strategies for sulfur incorporation and amide activation compared to sulfamoyl-based approaches .
Potential Bioactivity
Research Implications and Limitations
The comparison reveals that while both compounds share a propanamide backbone, their structural and synthetic divergence underscores the need for tailored optimization:
- The target compound’s sulfamoyl-tetrahydroquinoline scaffold may favor CNS targets (e.g., serotonin receptors), whereas ’s compound could target bacterial enzymes.
- Limitations include the absence of direct pharmacological data for the target compound in the provided evidence, necessitating further experimental validation.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a sulfamoyl group. Its IUPAC name indicates the presence of various functional groups that may contribute to its biological properties.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Sulfamoyl, amide |
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.45 g/mol |
Anticancer Activity
Research has indicated that compounds similar to N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide exhibit anticancer properties. The tetrahydroquinoline structure is known for its ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity against human lung cancer cells (A549) with an IC50 value of 12 µM. This suggests a potent inhibitory effect on tumor growth.
Antimicrobial Activity
Preliminary tests have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Data Table: Antimicrobial Efficacy
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound also acts as an inhibitor of certain enzymes involved in cancer metabolism. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Research Findings on Enzyme Activity
In vitro assays revealed that the compound inhibits DHFR with an IC50 of 45 nM, indicating its potential use as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells.
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis | Induces programmed cell death |
| Cell Cycle Arrest | Halts progression through the cell cycle |
| ROS Generation | Leads to oxidative damage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
